molecular formula C20H19N5O2 B2855936 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034228-78-7

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2855936
CAS No.: 2034228-78-7
M. Wt: 361.405
InChI Key: QGZKBOSKUWSQLV-UHFFFAOYSA-N
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Description

3-((1-(2-(1H-Indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound of significant interest in pharmaceutical and chemical biology research. Its structure incorporates several privileged scaffolds known for their bioactivity, including an indole ring, a piperidine moiety, and a pyrazine-carbonitrile group. The indole nucleus is a widely recognized structure in medicinal chemistry, found in many bioactive molecules and natural products, and is frequently investigated for its potential anticancer and antimicrobial properties . The piperidine ring is a common feature in therapeutics and is frequently explored in neuroscience, particularly in the development of ligands for central nervous system (CNS) targets . The integration of these features makes this compound a valuable intermediate for constructing more complex molecules in drug discovery programs. Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities or as a core structure for developing potential protease inhibitors, kinase inhibitors, and other targeted therapies. It is also suitable for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c21-12-17-20(23-9-8-22-17)27-16-5-3-10-25(13-16)19(26)14-24-11-7-15-4-1-2-6-18(15)24/h1-2,4,6-9,11,16H,3,5,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKBOSKUWSQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then acetylated to form the 2-(1H-indol-1-yl)acetyl intermediate.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where the acetylated indole reacts with a piperidine derivative under basic conditions . The final step involves the formation of the pyrazine-2-carbonitrile moiety, which can be achieved through a condensation reaction with a suitable pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazine-2-carbonitrile core distinguishes the target compound from analogs with alternative heterocycles:

  • Indazole-based analogs: The compound 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile () replaces pyrazine with indazole, enhancing planarity and hydrogen-bonding capacity. This structural difference correlates with its reported activity as a COT kinase inhibitor .
  • Pyrimido-oxazine derivatives: Compounds like tert-butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate () feature fused pyrimidine-oxazine systems, which may improve metabolic stability due to fluorine substitution .

Acetyl-Piperidine Substituents

Variations in the acetyl-piperidine substituent significantly influence target selectivity and physicochemical properties:

  • BK68295 (3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile) (): The cyclopropyl-oxazole substituent may enhance lipophilicity and membrane permeability compared to indole .
Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituent on Acetyl Molecular Weight (g/mol)
Target Compound Pyrazine-2-carbonitrile 1H-Indol-1-yl ~393.4*
Compound Pyrazine-2-carbonitrile 3,5-Dimethylisoxazol-4-yl ~369.4
BK68295 Pyrazine-2-carbonitrile 5-Cyclopropyl-1,2-oxazole-3-yl 339.35
Compound Indazole-6-carbonitrile Piperidine-aminomethyl-indole ~503.5

*Estimated based on structural similarity.

Physicochemical and ADMET Properties

  • Lipophilicity : The indole group in the target compound likely increases logP compared to isoxazole or oxazole analogs, impacting blood-brain barrier penetration.
  • Metabolic Stability: Cyano groups (e.g., in pyrazine-2-carbonitrile) generally reduce oxidative metabolism, while fluorinated analogs () exhibit prolonged half-lives .
  • Solubility : Piperidine-linked acetyl groups improve aqueous solubility compared to bulkier spiro systems () .

Q & A

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and P95 respirator during weighing (particle size <5 µm).
  • Waste disposal : Neutralize with 10% KOH in ethanol before incineration.
  • Exposure response : Flush eyes with saline for 15 minutes; consult SDS for toxidrome-specific antidotes .

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